3-Cyano-2-methylbenzoic acid
Overview
Description
3-Cyano-2-methylbenzoic acid, also known as 3-cyano-o-toluic acid, is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where a cyano group (-CN) and a methyl group (-CH3) are substituted at the 3rd and 2nd positions, respectively.
Mechanism of Action
Mode of Action
It is known that many benzoic acid derivatives interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the solubility, lipophilicity, and molecular size of a compound can significantly impact its bioavailability .
Result of Action
It is known that benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Cyano-2-methylbenzoic acid . These factors can include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present .
Biochemical Analysis
Biochemical Properties
They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 3-Cyano-2-methylbenzoic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
Benzoic acid derivatives are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions can potentially lead to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation using copper(I) cyanide or other suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 3-cyano-2-carboxybenzoic acid.
Reduction: The cyano group can be reduced to an amino group, resulting in the formation of 3-amino-2-methylbenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyano and methyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Cyano-2-carboxybenzoic acid.
Reduction: 3-Amino-2-methylbenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Cyano-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Cyano-3-methylbenzoic acid: Similar structure but with different substitution pattern.
3-Cyano-4-methylbenzoic acid: Another isomer with the cyano group at the 3rd position and the methyl group at the 4th position.
3-Cyano-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness: 3-Cyano-2-methylbenzoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can lead to distinct properties and applications compared to its isomers and analogs .
Properties
IUPAC Name |
3-cyano-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEFUCOMFYTEKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308638 | |
Record name | 3-Cyano-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-99-0 | |
Record name | 3-Cyano-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3843-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyano-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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